molecular formula C18H17N3O2S B2679940 2-(4-ethoxyphenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide CAS No. 923483-90-3

2-(4-ethoxyphenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide

Cat. No.: B2679940
CAS No.: 923483-90-3
M. Wt: 339.41
InChI Key: LPTZDLUHCCXKGY-UHFFFAOYSA-N
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Description

2-(4-ethoxyphenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the pyridine moiety. The final step involves the acylation of the thiazole-pyridine intermediate with 4-ethoxyphenyl acetic acid under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethoxyphenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-(4-ethoxyphenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in the study of biological pathways and interactions.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methoxyphenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide
  • 2-(4-ethoxyphenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide
  • 2-(4-ethoxyphenyl)-N-(4-(pyridin-3-yl)oxazol-2-yl)acetamide

Uniqueness

2-(4-ethoxyphenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide is unique due to its specific combination of functional groups and ring structures. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

2-(4-ethoxyphenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of aromatic and heterocyclic structures, which are often associated with diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyDescription
IUPAC Name2-(4-ethoxyphenyl)-N-(4-pyridin-3-yl-thiazol-2-yl)acetamide
Molecular FormulaC18H17N3O2S
Molecular Weight341.41 g/mol
CAS Number923483-90-3

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The mechanism involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, similar to other thiazole derivatives known for their anti-inflammatory properties.
  • Receptor Modulation : It could modulate receptor activity, influencing cellular signaling pathways that regulate inflammation and cell proliferation.

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, studies have shown that thiazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS) .

Table 1: Comparative Anti-inflammatory Activity

CompoundIC50 (µM)Mechanism of Action
2-(4-methoxyphenyl)-N-(4-pyridin-3-yl)thiazol-2-yl)acetamide15.5COX inhibition
2-(4-ethoxyphenyl)-N-(4-pyridin-3-yl)thiazol-2-yl)acetamideTBDCytokine production inhibition
Indomethacin9.17COX inhibition

Antibacterial Activity

Preliminary studies suggest that acetamide derivatives, including this compound, demonstrate promising antibacterial properties. For example, one study reported that similar compounds showed better antibiofilm potential than standard antibiotics at certain concentrations .

Case Studies

Several studies have investigated the biological activities of thiazole derivatives, providing insights into their pharmacological potential:

  • Study on Anti-inflammatory Effects :
    • A recent study evaluated the anti-inflammatory effects of various thiazole derivatives, including those structurally related to this compound. The results indicated a significant reduction in pro-inflammatory markers when tested in vitro on macrophage cell lines .
  • Antibacterial Evaluation :
    • Another investigation assessed the antibacterial efficacy of a series of acetamide derivatives against common bacterial strains, highlighting the effectiveness of compounds similar to the target compound in inhibiting bacterial growth .

Properties

IUPAC Name

2-(4-ethoxyphenyl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-2-23-15-7-5-13(6-8-15)10-17(22)21-18-20-16(12-24-18)14-4-3-9-19-11-14/h3-9,11-12H,2,10H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPTZDLUHCCXKGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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